

# Oxonol 595: A Technical Guide to its Fluorescence Properties and Spectrum

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxonol 595

Cat. No.: B15555455

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Oxonol 595**, often referred to as Oxonol VI, is a voltage-sensitive fluorescent dye widely utilized in cellular and membrane physiology research. Its lipophilic anionic nature allows it to partition between the aqueous medium and cellular membranes in a manner dependent on the transmembrane potential. This partitioning behavior, coupled with its distinct fluorescence properties, makes it a powerful tool for investigating membrane potential dynamics in various biological systems, including non-excitabile cells, mitochondria, and reconstituted vesicles. This technical guide provides an in-depth overview of the core fluorescence properties of **Oxonol 595**, detailed experimental protocols, and the underlying mechanism of its voltage-sensing capabilities.

## Core Fluorescence Properties

The fluorescence characteristics of **Oxonol 595** are highly sensitive to its local environment, particularly its binding state. In aqueous solutions, the dye exhibits baseline fluorescence. However, upon binding to hydrophobic environments such as cellular membranes or proteins, its fluorescence quantum yield and lifetime are significantly enhanced. This change in fluorescence intensity is the primary readout for membrane potential measurements.

## Quantitative Fluorescence Data

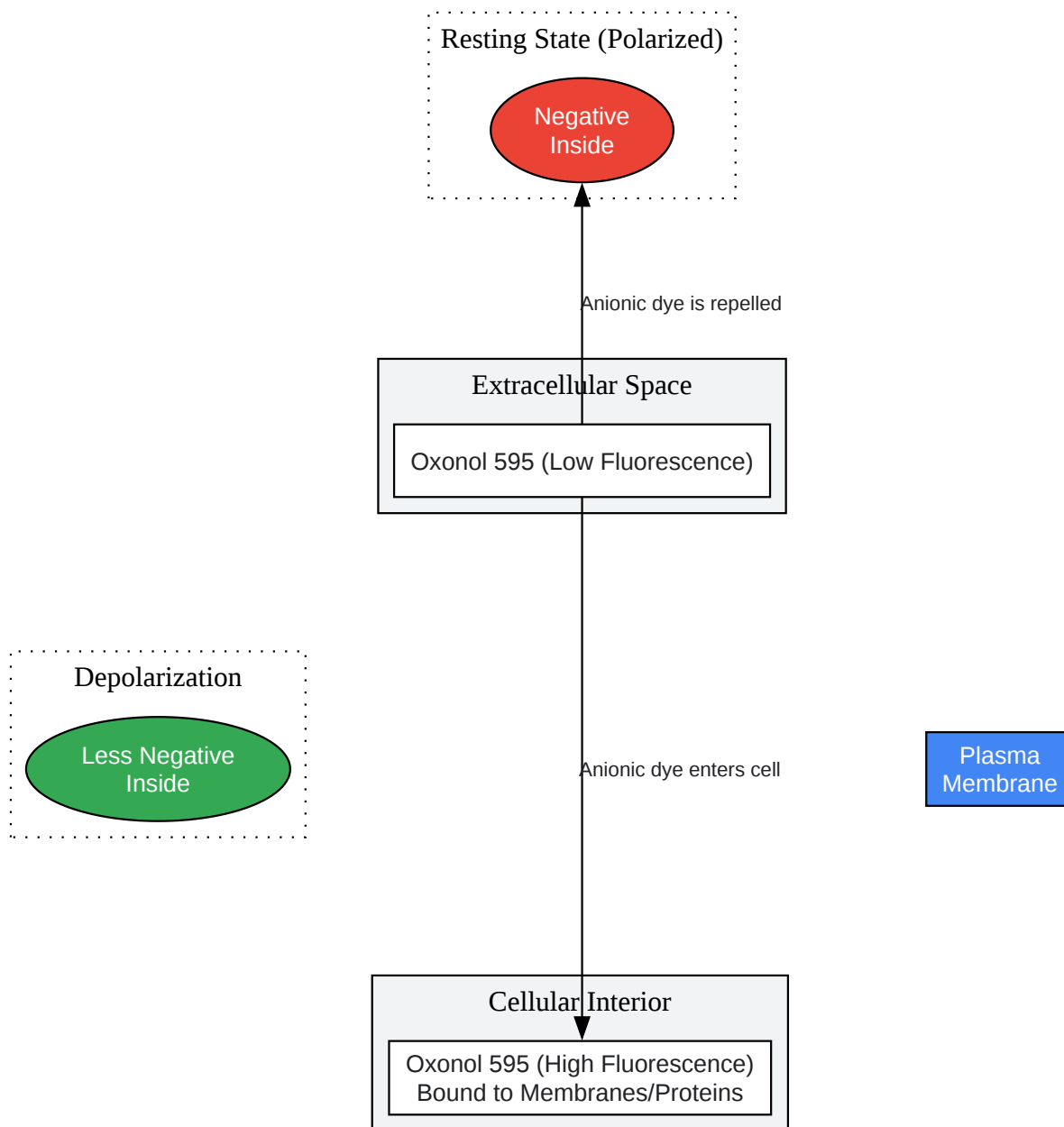
The key spectral and photophysical properties of **Oxonol 595** (Oxonol VI) are summarized in the table below. It is important to note that the exact values can vary depending on the solvent, temperature, and binding state of the dye.

Property	Value (Free in Aqueous Solution)	Value (Bound to Membranes/Proteins)	Reference(s)
Absorption Maximum ( $\lambda_{\text{abs}}$ )	~595 nm	614 - 632 nm	[1][2]
Emission Maximum ( $\lambda_{\text{em}}$ )	Not specified	630 - 646 nm	[1][3]
Molar Extinction Coefficient ( $\epsilon$ )	Not definitively reported	~175,000 M <sup>-1</sup> cm <sup>-1</sup> (in ethanol for a similar bis-oxonol dye)	
Quantum Yield ( $\Phi$ )	Not definitively reported	Not definitively reported	
Fluorescence Lifetime ( $\tau$ )	~90 ps	0.5 - 1.5 ns	[2]

Note: The molar extinction coefficient for a similar bis-oxonol dye in ethanol is provided as an estimate. The quantum yield for Oxonol VI is not readily available in the reviewed literature.

## Mechanism of Voltage Sensing

**Oxonol 595** is an anionic, lipophilic dye. Its mechanism of action as a membrane potential sensor is based on its voltage-driven partitioning between the extracellular medium and the cell interior. In a typical eukaryotic cell with a negative-inside membrane potential, the anionic dye is driven out of the cell. Upon depolarization (the membrane potential becomes less negative), the dye enters the cell and binds to intracellular membranes and proteins, leading to a significant increase in fluorescence. Conversely, hyperpolarization (the membrane potential becomes more negative) leads to the expulsion of the dye from the cell and a decrease in fluorescence.



[Click to download full resolution via product page](#)

Mechanism of **Oxonol 595** Voltage Sensing.

## Experimental Protocols

The following provides a general framework for measuring changes in plasma membrane potential using **Oxonol 595** in a cell suspension format using a fluorescence spectrophotometer. This protocol can be adapted for use in microscopy and plate reader-based assays.

### I. Reagent Preparation

- **Oxonol 595** Stock Solution: Prepare a stock solution of Oxonol VI at a concentration of 1-5 mM in dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.
- Cell Suspension: Harvest cells and resuspend them in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) at a density of  $1 \times 10^6$  to  $5 \times 10^6$  cells/mL. Ensure the buffer composition is appropriate for maintaining cell viability and the desired ionic gradients.

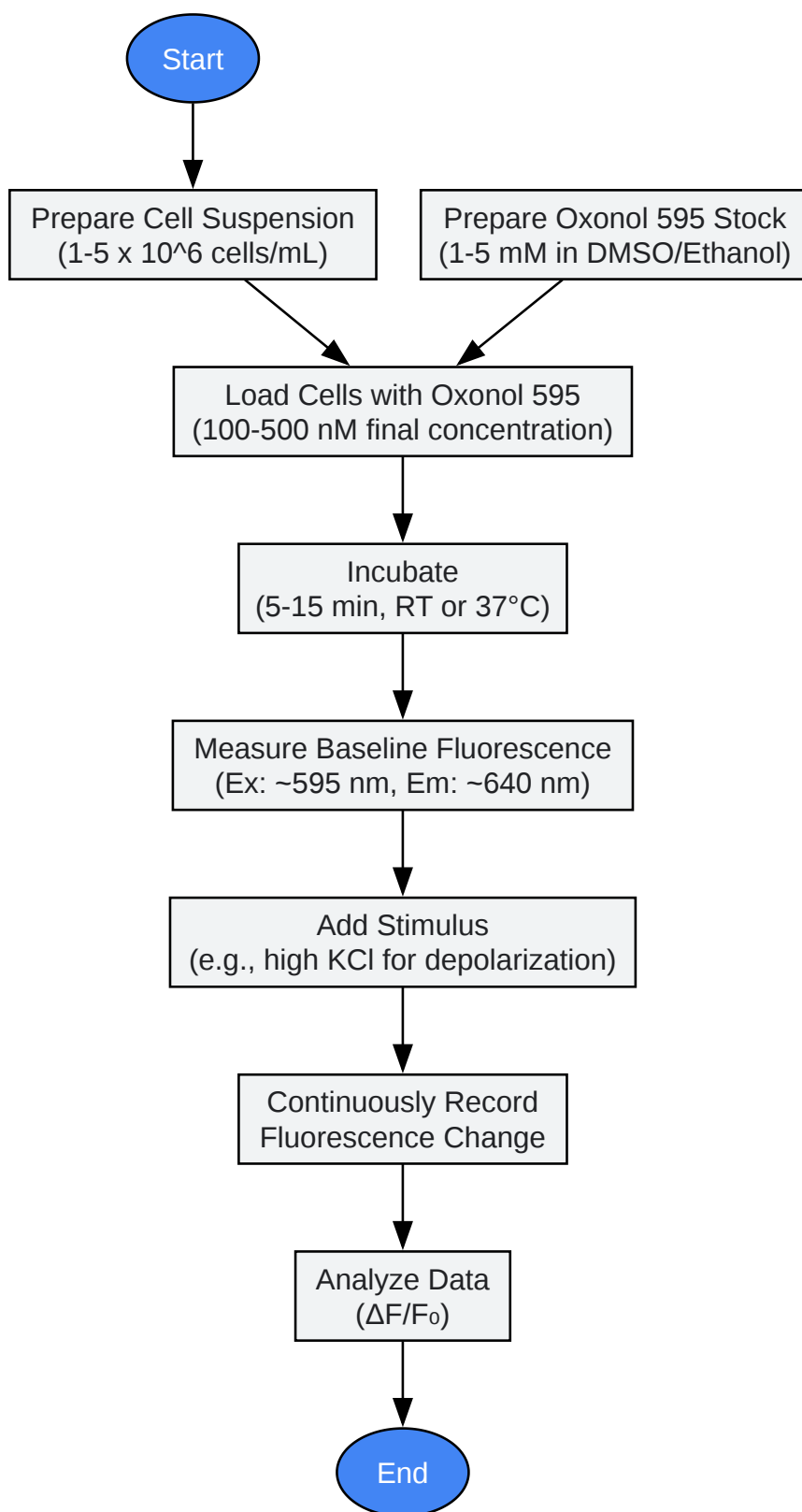
### II. Staining and Measurement

- Loading: Add the **Oxonol 595** stock solution to the cell suspension to a final concentration of 100-500 nM. The optimal concentration should be determined empirically for each cell type and experimental setup to achieve a good signal-to-noise ratio without causing cellular toxicity.
- Incubation: Incubate the cells with the dye for 5-15 minutes at room temperature or 37°C, protected from light, to allow the dye to partition into the membranes and reach a steady state.
- Fluorescence Measurement:
  - Transfer the cell suspension to a cuvette for a fluorometer.
  - Set the excitation wavelength to approximately 595 nm and the emission wavelength to approximately 640 nm. The exact wavelengths should be optimized for the specific instrument and experimental conditions.
  - Record the baseline fluorescence for a stable period.

- Inducing Membrane Potential Changes:
  - To induce depolarization, add a high concentration of potassium chloride (e.g., final concentration of 50-100 mM) to the cell suspension. This will collapse the potassium gradient across the membrane. The addition of a potassium ionophore like valinomycin can also be used to clamp the membrane potential at the Nernst potential for potassium.
  - To induce hyperpolarization, agents that activate potassium channels or inhibit sodium influx can be used, depending on the cell type.
- Data Acquisition: Continuously record the fluorescence intensity before, during, and after the addition of the stimulus. An increase in fluorescence intensity corresponds to membrane depolarization.

### III. Calibration (Optional but Recommended)

To obtain a semi-quantitative measure of membrane potential, a calibration curve can be generated. This is typically done by treating the cells with a potassium ionophore (e.g., valinomycin) and varying the extracellular potassium concentration to set the membrane potential to known values according to the Nernst equation. The corresponding fluorescence intensities are then plotted against the calculated membrane potentials.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxonol VI fluorescence, = 95 UV 64724-75-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Oxonol 595: A Technical Guide to its Fluorescence Properties and Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555455#oxonol-595-fluorescence-properties-and-spectrum]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

